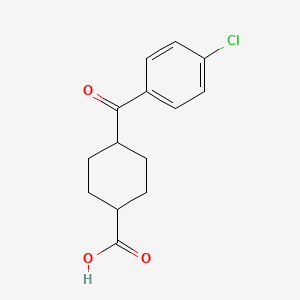

cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Description

cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a 4-chlorobenzoyl substituent at position 4 in the cis configuration. Its molecular formula is C₁₅H₁₅ClO₃, with a molecular weight of 278.74 g/mol.

Properties

IUPAC Name |

4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h5-9,11H,1-4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQLQZORPAKACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589395 | |

| Record name | 4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945362-37-8 | |

| Record name | 4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of cis-4-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves:

- Construction or functionalization of the cyclohexane ring with appropriate substituents.

- Introduction of the 4-chlorobenzoyl moiety via acylation or related carbonylation reactions.

- Control of stereochemistry to ensure the cis relationship between substituents.

- Purification and isolation of the target compound.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Cyclohexane-1-carboxylic acid derivatives or cyclohexanone derivatives serve as the core scaffold.

- 4-Chlorobenzoyl chloride or 4-chlorobenzoyl derivatives are used as acylating agents.

- Other reagents include bases (e.g., pyridine, triethylamine) and solvents (e.g., ethylene dichloride, tetrahydrofuran).

Synthetic Routes

Friedel-Crafts Acylation on Cyclohexane Derivatives

- The 4-chlorobenzoyl group is introduced onto the cyclohexane ring via Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of Lewis acids such as FeCl3 or AlCl3.

- The reaction is typically carried out in anhydrous solvents like ethylene dichloride to prevent hydrolysis.

- Control of reaction conditions (temperature, stoichiometry) is critical to favor the cis isomer formation.

Stereoselective Reduction and Functional Group Transformations

- Starting from 4-vinylbenzoic acid derivatives, asymmetric aminohydroxylation followed by reduction of the aromatic ring can yield cis-substituted cyclohexylcarboxylic acids.

- Subsequent oxidation steps convert intermediates to the desired carboxylic acid functionality.

- This method allows for stereochemical control and has been demonstrated in related cyclohexylglycine syntheses.

Cyanation and Carboxylation Approaches

- Alternative methods involve preparing substituted cyclohexanone intermediates, followed by cyanation using quaternary ammonium salts and alkali metal cyanides under controlled heating.

- Subsequent hydrolysis and carboxylation steps yield cyclohexane carboxylic acids with desired substituents.

- This approach is useful for introducing functional groups at specific ring positions and can be adapted for chlorobenzoyl substitution.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes on Optimization |

|---|---|---|

| Acylation | 4-Chlorobenzoyl chloride, FeCl3, ethylene dichloride, 0–25 °C | Anhydrous conditions prevent hydrolysis; temperature control favors cis isomer |

| Reduction/Oxidation | Asymmetric aminohydroxylation, catalytic OsO4, NaBH4 reduction | Enables stereoselective synthesis of cis isomer |

| Cyanation | Potassium cyanide, ammonium chloride, DMF, 90–120 °C, 24–72 h | Prolonged heating under inert atmosphere improves yield |

| Hydrolysis and Acidification | NaOH hydrolysis, acidification with HCl | Converts nitrile intermediates to carboxylic acid |

Purification Techniques

- Recrystallization: Commonly used to isolate the pure cis isomer from reaction mixtures.

- Column Chromatography: Employed for separation of cis/trans isomers and removal of side products.

- Solvent Extraction: Used in industrial scale to separate organic and aqueous phases for product isolation.

Research Findings and Yield Data

- Studies indicate that increasing the amount of oxidant in oxidation steps can improve yield and reduce reaction time significantly.

- Diastereoselective intramolecular reactions have been developed to enhance stereochemical purity of bicyclic intermediates, which can be precursors to cyclohexane carboxylic acids.

- Industrial patents report yields ranging from 60% to 85% for the acylation and hydrolysis steps, depending on reaction scale and purification methods.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-Chlorobenzoyl chloride, FeCl3, anhydrous solvent | Direct acylation, scalable | Requires strict moisture control |

| Asymmetric Aminohydroxylation | OsO4 catalysis, NaBH4 reduction | High stereoselectivity | Multi-step, requires chiral catalysts |

| Cyanation and Hydrolysis | KCN, ammonium chloride, DMF, heat | Versatile for functional group introduction | Toxic reagents, longer reaction times |

| Diastereoselective Intramolecular Aziridination | Iodosylbenzene, triethylamine, carboxylic acid | High stereochemical control | Specialized reagents, complex setup |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound may be used as a reference standard or as a starting material for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities .

Medicine: In medicinal chemistry, derivatives of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid are investigated for their potential therapeutic properties. These derivatives may act as inhibitors or modulators of specific biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid and its derivatives depends on their specific chemical structure and the biological targets they interact with. Generally, these compounds may exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific application and the nature of the derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

The benzoyl group’s substituent significantly impacts physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Electronic Effects: Chloro (Cl) and cyano (CN) substituents are electron-withdrawing, increasing the carboxylic acid’s acidity compared to electron-donating groups like methoxy (OCH₃) .

- Solubility : Polar groups (e.g., CN) enhance water solubility, while hydrophobic groups (e.g., C₂H₅) favor lipid membranes .

Variations in Cyclohexane Substituents

Replacing the benzoyl group with other functional groups alters the core scaffold’s properties:

Table 2: Cyclohexane Core Modifications

Key Observations:

Biological Activity

Cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is C₁₄H₁₅ClO₃. The compound features a cyclohexane ring with a chlorobenzoyl substituent and a carboxylic acid functional group, which plays a crucial role in its biological interactions.

The biological activity of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, influencing their conformation and activity.

- Hydrophobic Interactions : The chlorobenzoyl moiety can interact with hydrophobic pockets in proteins, modulating their function and potentially leading to anti-inflammatory or analgesic effects.

Biological Activities

Research has indicated various biological activities associated with cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid:

- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

- Analgesic Properties : There is evidence indicating its potential as an analgesic agent, possibly through modulation of pain signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid:

- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers, suggesting its efficacy in treating inflammatory conditions .

- Analgesic Study : Another investigation assessed the analgesic effects using pain models, revealing that the compound effectively reduced pain responses comparable to standard analgesics.

Comparative Analysis

To better understand the unique properties of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, a comparison with similar compounds is insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid | C₁₄H₁₆O₃ | Anti-inflammatory, analgesic |

| cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid | C₁₄H₁₅BrO₃ | Antimicrobial, anti-inflammatory |

| cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C₁₄H₁₆O₄ | Analgesic, anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions using reagents like (±)-trans-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid and vinylsulfone amines. Optimizing reaction conditions (e.g., EDCI/DMAP as coupling agents, DCM/DMF solvent mixtures, and room temperature) improves yield and reduces side products. Monitoring via TLC or HPLC ensures reaction completion .

- Data Consideration : A table comparing reaction parameters (solvent ratios, catalysts, yields) can guide optimization. For example:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI/DMAP | DCM/DMF | 25 | 75 |

| DCC/HOBt | THF | 40 | 62 |

Q. How can the purity and stereochemical integrity of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid be validated?

- Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10) to resolve enantiomers. Confirm purity (>98%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and characterize stereochemistry using NOESY NMR or X-ray crystallography .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodology : Store at –20°C under inert gas (argon) in amber vials to minimize oxidation and hydrolysis. Monitor stability via periodic LC-MS analysis, especially for ester or amide derivatives prone to hydrolytic cleavage .

Advanced Research Questions

Q. How does the stereochemistry of cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid influence its biological activity in protease inhibition?

- Methodology : Diastereomers of analogs derived from this compound show >100-fold differences in potency against cysteine proteases. Use molecular docking (e.g., AutoDock Vina) to model interactions with protease S2/S3 subsites. Validate via enzyme inhibition assays (IC50 measurements) and mutagenesis studies to identify key binding residues .

- Data Contradiction : If biological activity contradicts computational predictions, re-evaluate force field parameters or consider solvent effects in docking simulations.

Q. What analytical strategies resolve discrepancies in reported biological activities of structurally similar derivatives?

- Methodology : Perform meta-analysis of published IC50 values, accounting for assay variability (e.g., enzyme source, buffer pH). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate hydrolysis) to confirm activity. Cross-reference with crystallographic data to identify structural determinants of potency .

Q. How can enantiomeric excess (ee) be enhanced during large-scale synthesis for in vivo studies?

- Methodology : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases). For racemic mixtures, simulate moving bed chromatography (SMB) with chiral stationary phases to achieve >99% ee. Validate via polarimetry and Mosher ester analysis .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in structure-activity relationship (SAR) studies?

- Methodology : Fit dose-response curves using nonlinear regression (e.g., Hill equation) in GraphPad Prism. Apply ANOVA with Tukey’s post-hoc test to compare IC50 values across derivatives. Use principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for derivatives be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.